molecular formula C28H56NO8P B1221638 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine CAS No. 79549-26-1

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

Cat. No. B1221638
CAS RN: 79549-26-1
M. Wt: 565.7 g/mol
InChI Key: ILLILTKBYHPOIA-HHHXNRCGSA-N
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Description

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine is a phosphatidylcholine in which the acyl groups at positions 1 and 2 are octadecanoyl and octadecenoyl . It is also known as a platelet-activating factor (PAF) and is used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .


Synthesis Analysis

This compound is synthesized by two distinct pathways. The de novo pathway utilizes 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates of a DTT-insensitive phosphocholine transferase (PAF-PCT). The remodeling pathway requires the production of 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF) produced by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine (alkylacylGPC) by the action of phospholipases A2 .


Molecular Structure Analysis

The molecular structure of 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine includes an ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position .


Chemical Reactions Analysis

The compound is transformed into the inactive lysoPAF by PAF acetylhydrolases (PAF-AH). Three intracellular isoforms of PAF-AH have been identified in mammalian brain .


Physical And Chemical Properties Analysis

The compound is a phosphatidylcholine with a net charge of 0. Its average mass is 787.6091 and its mono-isotopic mass is 787.60911 .

Scientific Research Applications

Critical Micellar Concentration 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine's critical micellar concentration has been studied to understand its physical properties in relation to platelet activating factor (PAF). This study highlights the importance of micellar concentration in biological studies, suggesting these compounds exist as monomolecular species in typical concentrations used in research. Such information is pivotal in understanding the diverse biological activities of these compounds (Kramp et al., 1984).

Exocrine Secretory Glands Stimulation Research has demonstrated that 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine can stimulate amylase release in exocrine secretory glands. This effect is comparable to that produced by acetylcholine, indicating potential interactions with plasma membrane receptors (Söling et al., 1984).

Enzyme Acetyltransferase Study The enzyme 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine: acetyl-CoA acetyltransferase was studied using 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine. This research provided insights into enzyme activity and substrate preferences, contributing significantly to the understanding of lipid metabolism and enzyme functions (Gomez-Cambronero et al., 1986).

Neutrophil Migration Analysis The compound has been used to study human neutrophil migration, revealing its potential role in leukocyte accumulation at inflammatory sites. This research provides valuable insights into the immune response and inflammatory processes (Czarnetzki & Benveniste, 1981).

Phospholipid Synthesis Research into the enzymatic synthesis of 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine has shed light on its role in hypotensive and platelet-aggregating activities. This study contributes to the understanding of biochemical pathways in lipid synthesis (Wykle et al., 1980).

Calcium Uptake in Endothelial Cells The compound influences calcium uptake in human endothelial cells, suggesting a significant role in cellular signaling and vascular functions. This research can help understand cardiovascular diseases and therapies (Bussolino et al., 1985).

Safety And Hazards

Increased levels of PAF, due to upregulation of biosynthetic pathways or to downregulation of PAF-AH, have been observed in pathological conditions such as neuroinflammation, brain ischemia, and neurodegenerative diseases .

properties

IUPAC Name

[(2R)-2-acetyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)34-24-27(37-26(2)30)25-36-38(32,33)35-23-22-29(3,4)5/h27H,6-25H2,1-5H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLILTKBYHPOIA-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000586
Record name 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

CAS RN

79549-26-1
Record name 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79549-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platelet-activating factor C18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079549261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JT O'Flaherty, T Tessner, D Greene, JR Redman… - … et Biophysica Acta (BBA …, 1994 - Elsevier
… (PAF) analogs, 1-alk-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine, 1-hexade-canoyl-2-acetyl-sn-glycero-3-phosphocholine, 1-octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine, …
Number of citations: 31 www.sciencedirect.com
S Junko, M Masao, F Kazuyo, S Kunihiko - Biochemical pharmacology, 1993 - Elsevier
Platelet-activating factor (PAF), an ether linked choline glycerophospholipid, is a potent initiator of diverse physiological and pathological processes. We have reported that gastric …
Number of citations: 1 www.sciencedirect.com

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